An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors and antiviral agents. The introduction of a methylthio group at the 2-position and a hydroxyl group at the 4-position imparts unique electronic and steric properties that influence its reactivity, solubility, and potential as a lead compound in drug development programs.
Molecular Structure and Physicochemical Properties
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol possesses a fused bicyclic system consisting of a pyrimidine ring and a pyrrole ring. The methylthio (-SCH3) group at C2 and the hydroxyl (-OH) group at C4 are key functional groups that dictate the molecule's chemical behavior. The pyrrole nitrogen at position 7 is typically protonated under physiological conditions.
Table 1: Physicochemical Properties of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃OS | [1] |
| Molecular Weight | 181.22 g/mol | [2] |
| CAS Numbers | 1201784-89-5, 67831-83-8 | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not experimentally determined for this specific compound. Related pyrrolo[2,3-d]pyrimidine derivatives exhibit a wide range of melting points, often exceeding 250°C.[3] | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents is anticipated. | Inferred from related compounds [4] |
Structural Elucidation Workflow
Caption: A typical workflow for the synthesis and structural confirmation of a target molecule like 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Synthesis Strategies
The synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be approached through several established routes for the construction of the pyrrolo[2,3-d]pyrimidine scaffold. A common and effective strategy involves the cyclization of a functionalized pyrimidine precursor.
General Synthetic Approach: Cyclization of a Pyrrole Precursor
A plausible and widely used method involves the construction of the pyrimidine ring onto a pre-existing pyrrole framework. This approach offers good control over the substitution pattern.
Protocol: Synthesis via Cyclocondensation
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Starting Material: A suitably substituted 2-amino-3-cyanopyrrole.
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Reaction: The pyrrole derivative is reacted with a source of the C2 and N3 atoms of the pyrimidine ring. For the target molecule, this could involve reaction with carbon disulfide followed by methylation, or with a thiourea derivative.
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Cyclization: The resulting intermediate undergoes intramolecular cyclization, often under basic or acidic conditions, to form the fused pyrrolo[2,3-d]pyrimidine ring system.
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Functional Group Interconversion: If necessary, functional groups are modified in subsequent steps to yield the final product. For instance, a chloro group at the 4-position can be hydrolyzed to the desired hydroxyl group.
Causality in Experimental Choices: The choice of a cyanopyrrole as a starting material is strategic. The cyano group is a versatile precursor to the pyrimidine ring, and its electron-withdrawing nature can influence the regioselectivity of subsequent reactions. The use of a one-pot or multi-component reaction strategy, where multiple bonds are formed in a single operation, is often favored for efficiency and sustainability.[3]
Synthesis Reaction Scheme
Caption: A generalized synthetic scheme for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Spectral Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole and pyrimidine protons, as well as the methylthio and amine protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| N7-H | ~11.0 - 12.0 | broad singlet | Acidic proton on the pyrrole nitrogen. |
| C6-H | ~7.0 - 7.5 | doublet | Pyrrole proton, coupled to C5-H. |
| C5-H | ~6.5 - 7.0 | doublet | Pyrrole proton, coupled to C6-H. |
| S-CH₃ | ~2.5 | singlet | Methyl protons of the methylthio group. |
| O4-H | Variable | broad singlet | Hydroxyl proton, position and intensity are concentration and temperature dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C4 | ~160 - 170 | Carbonyl-like carbon of the pyrimidinone ring. |
| C2 | ~155 - 165 | Carbon attached to the methylthio group and two nitrogens. |
| C7a | ~150 - 155 | Bridgehead carbon of the fused ring system. |
| C4a | ~110 - 120 | Bridgehead carbon of the fused ring system. |
| C6 | ~120 - 130 | Pyrrole carbon. |
| C5 | ~100 - 110 | Pyrrole carbon. |
| S-CH₃ | ~12 - 18 | Methyl carbon of the methylthio group. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum can provide structural information.[6]
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Expected Molecular Ion: [M+H]⁺ at m/z ≈ 182.0388.
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Key Fragmentation Pathways: Loss of the methylthio group (-SCH₃) or cleavage of the pyrimidine ring are anticipated fragmentation pathways.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H stretch (pyrrole): A broad band around 3200-3400 cm⁻¹.
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O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
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C=O stretch (pyrimidinone): A strong absorption band around 1650-1700 cm⁻¹.
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C=N and C=C stretches: Multiple bands in the 1500-1650 cm⁻¹ region.
UV-Vis Spectroscopy
The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the extended π-system of the pyrrolo[2,3-d]pyrimidine core.[7][8]
Chemical Reactivity
The reactivity of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is governed by the interplay of its constituent functional groups and the aromatic character of the fused ring system.
Acidity and Basicity
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Acidity: The N7-H of the pyrrole ring and the O4-H of the hydroxyl group are acidic protons. The pKa values will be influenced by the electron-donating and -withdrawing effects of the substituents.
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Basicity: The nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic media.
Electrophilic Aromatic Substitution
The pyrrole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. Electrophilic substitution, such as halogenation or nitration, is expected to occur preferentially at the C5 position of the pyrrole ring.[9]
Nucleophilic Substitution
The methylthio group at the C2 position can potentially be displaced by strong nucleophiles, although this reaction may require harsh conditions. The hydroxyl group at C4 can be converted to a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution.
Reactivity Overview
Caption: A summary of the potential reactivity of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Applications in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The structural and electronic features of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol make it an attractive starting point for the design of novel therapeutic agents. The methylthio group can be a key interaction point within a protein's active site, and it can also serve as a handle for further chemical modification to explore structure-activity relationships (SAR).
Conclusion
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with a rich chemical landscape. Its synthesis can be achieved through established methodologies, and its reactivity offers opportunities for diverse chemical modifications. While specific experimental data for this molecule is limited in the public literature, a thorough understanding of its properties can be inferred from related structures. This guide provides a solid foundation for researchers and drug development professionals working with this promising scaffold, enabling them to make informed decisions in their synthetic and medicinal chemistry endeavors.
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. [Link]
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Optical study of the formation of pyrrolo[2,3-d]pyrimidine-based fluorescent nanoaggregates. ResearchGate. [Link]
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A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring. Semantic Scholar. [Link]
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